molecular formula C30H44N2O2S2 B12793015 2,2'-Dithiobis(N,N-di-n-butylbenzamide) CAS No. 78010-09-0

2,2'-Dithiobis(N,N-di-n-butylbenzamide)

Cat. No.: B12793015
CAS No.: 78010-09-0
M. Wt: 528.8 g/mol
InChI Key: ZOVINWYSGLHMNO-UHFFFAOYSA-N
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Description

Contextualization of Disulfide-Bridged Amide Architectures in Contemporary Chemistry

Disulfide-bridged amide architectures are structural motifs of considerable interest in modern chemistry, largely due to the unique properties conferred by the disulfide bond (S-S). This covalent linkage is notable for its ability to undergo reversible cleavage and formation under specific redox conditions, a characteristic that is fundamental to many biological processes. youtube.com In nature, disulfide bridges are crucial for stabilizing the tertiary and quaternary structures of proteins, particularly those secreted from cells. oatext.com This stabilizing effect is primarily entropic and significantly stronger than non-covalent interactions like hydrogen bonds. oatext.com

The interplay between the disulfide linkage and adjacent amide groups creates a scaffold with a defined, yet potentially dynamic, conformation. The amide groups can participate in hydrogen bonding, further influencing the molecular architecture and intermolecular interactions. Researchers have leveraged this combination to design and synthesize molecules with controllable structures. For example, disulfide bridges have been incorporated into cyclic peptides to mimic specific protein fragments and study their biological activity. nih.gov The constrained, yet redox-responsive, nature of these architectures makes them valuable components for constructing novel conformation-switching systems and functional materials. oatext.comnih.gov Recent advancements have also utilized in-line disulfide reduction coupled with native mass spectrometry to probe the complex architecture of multi-subunit protein complexes held together by these bonds. nih.gov

Academic Significance of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) within Organic Synthesis and Materials Science

While 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is noted for its industrial application as a vulcanization accelerator in the rubber industry, its specific academic significance is more nuanced and is best understood by considering the properties of its core structure. ncats.io The dithiobis(benzamide) framework is a symmetrical molecule featuring two N,N-disubstituted benzamide (B126) units linked at the ortho positions by a disulfide bridge. ncats.io

In Organic Synthesis: The primary role of dithiobis(benzamide) compounds in synthesis is often as a precursor to other molecules. The disulfide bond can be cleaved reductively to yield the corresponding thiol, N,N-di-n-butyl-2-mercaptobenzamide. This thiol can then be used in further synthetic transformations. The general synthetic route to these compounds involves the conversion of 2,2'-Dithiobis(benzoic acid) to its corresponding acid chloride, which is then reacted with a suitable amine, in this case, di-n-butylamine. researchgate.net

In Materials Science: The significance of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) in materials science stems from its role as a rubber additive. It acts as a peptizing agent, reducing the viscosity of natural rubber and facilitating its processing. nih.gov The disulfide linkage is key to this function. During the vulcanization process, the S-S bond can break, generating radical species that interact with polymer chains, influencing the cross-linking process and ultimately the mechanical properties of the final material. While academic studies on 2,2'-Dithiobis(N,N-di-n-butylbenzamide) itself are limited, the broader class of dithiobis(benzamides) has been explored for creating materials with redox-responsive properties.

Physicochemical Properties of 2,2'-Dithiobis(N,N-di-n-butylbenzamide)

Property Value
Molecular Formula C30H44N2O2S2
Molecular Weight 528.81 g/mol
CAS Number 78010-09-0
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Data sourced from Inxight Drugs and PubChem. ncats.io

Physicochemical Properties of Related Dithiobis(benzamide) Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number
2,2'-Dithiobis(N-methylbenzamide) C16H16N2O2S2 332.44 216.5 2527-58-4
2,2'-Dithiobis(N-butylbenzamide) C22H28N2O2S2 416.60 Data not available 2620-88-4
2,2'-Dithiobisbenzamide C14H12N2O2S2 304.39 Data not available 135-57-9

Data sourced from Biosynth, PubChem, and SIELC Technologies. nih.govnih.govsielc.combiosynth.com

Evolution of Research Trajectories for Dithiobis(benzamide) Systems

The research trajectory for dithiobis(benzamide) compounds has evolved from foundational industrial applications to sophisticated investigations in medicinal chemistry. Initially, compounds like 2,2'-Dithiobisbenzanilide (DTBBA) were recognized for their utility as rubber peptizing agents. nih.gov This established their role in polymer and materials science.

The focus shifted significantly with the discovery of their potential biological activities. A key area of research emerged in the 1980s with studies on the antibacterial properties of 2,2'-dithiobis(benzamide) derivatives. A 1985 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of analogues and their in-vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This research established important structure-activity relationships, noting that the length of the alkyl side chain in (acyloxy)alkyl ester derivatives influenced antibacterial potency. nih.gov

Later, the research trajectory expanded into antiviral applications. Dithiobis(benzamides), often referred to as DIBAs in this context, were investigated as inhibitors of the HIV-1 nucleocapsid protein 7 (NCp7). wikipedia.org This protein contains zinc finger domains that are essential for viral replication. DIBAs were found to react with the cysteine residues in these zinc fingers, causing the ejection of the zinc ion and inactivating the protein. wikipedia.org However, these compounds showed stability issues in clinical settings, as they could cyclize into less potent benzisothiazolones or be reduced by glutathione (B108866). wikipedia.org This line of inquiry highlighted the potential of the dithiobis(benzamide) scaffold in targeting metalloproteins and spurred further research into more stable analogues. researchgate.net This evolution from industrial materials to potential therapeutics demonstrates the versatility and enduring interest in this class of disulfide-bridged molecules.

Summary of Research Findings on Dithiobis(benzamide) Derivatives

Research Area Key Findings Representative Compound Class
Antibacterial Activity Showed in-vitro activity against Mycobacterium tuberculosis. Potency dependent on the length of the (acyloxy)alkyl ester side chain. nih.gov 2,2'-dithiobis[N-(acyloxy)alkyl]benzamides
Antiviral (Anti-HIV) Act as zinc ejectors by targeting the HIV-1 nucleocapsid protein (NCp7). wikipedia.org Showed instability in clinical studies. wikipedia.org 2,2'-Dithiobisbenzamides (DIBAs)
Materials Science Used as a peptizing agent to reduce the viscosity of natural rubber during processing. nih.gov 2,2'-Dithiobisbenzanilide (DTBBA)

Properties

CAS No.

78010-09-0

Molecular Formula

C30H44N2O2S2

Molecular Weight

528.8 g/mol

IUPAC Name

N,N-dibutyl-2-[[2-(dibutylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H44N2O2S2/c1-5-9-21-31(22-10-6-2)29(33)25-17-13-15-19-27(25)35-36-28-20-16-14-18-26(28)30(34)32(23-11-7-3)24-12-8-4/h13-20H,5-12,21-24H2,1-4H3

InChI Key

ZOVINWYSGLHMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)N(CCCC)CCCC

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 2,2 Dithiobis N,n Di N Butylbenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. While specific spectra for 2,2'-Dithiobis(N,N-di-n-butylbenzamide) are not publicly documented, we can predict the salient features based on the known spectral characteristics of its constituent functional groups and related molecules.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about the electronic environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The protons of the n-butyl groups would exhibit characteristic signals: a triplet for the terminal methyl group (CH3) around 0.9 ppm, and multiplets for the three methylene (B1212753) groups (CH2) at varying chemical shifts, influenced by their proximity to the nitrogen atom. Due to hindered rotation around the amide C-N bond, the signals for the butyl groups, particularly those closest to the nitrogen, may be broadened or appear as distinct sets of signals at room temperature. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to resonate in the region of 165-175 ppm. The aromatic carbons would show a series of signals between 120 and 140 ppm, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbons of the n-butyl groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,2'-Dithiobis(N,N-di-n-butylbenzamide)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0120 - 140
N-CH₂-~3.2 - 3.5~45 - 50
-CH₂-CH₂-~1.4 - 1.7~30 - 35
-CH₂-CH₃~1.2 - 1.4~20
-CH₃~0.9~14
C=O-165 - 175
C-S-~135 - 145

Note: These are estimated values based on analogous structures and are subject to solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

The IR spectrum of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl groups would be observed just below 3000 cm⁻¹. The disulfide (S-S) stretching vibration is often weak in the IR spectrum and can be difficult to identify, but it is expected in the 450-550 cm⁻¹ region. smolecule.com

Raman spectroscopy would be particularly useful for observing the non-polar disulfide bond. The S-S stretching vibration typically gives rise to a distinct and readily identifiable peak in the Raman spectrum, providing direct evidence for the disulfide linkage. ncats.io Aromatic ring vibrations would also be prominent in both IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Primary Detection Method
C=O (Amide)Stretching1630 - 1680IR
C-H (Aromatic)Stretching> 3000IR, Raman
C-H (Aliphatic)Stretching< 3000IR, Raman
S-S (Disulfide)Stretching450 - 550Raman
C-N (Amide)Stretching1300 - 1400IR, Raman

Solid-State Structural Determination

The arrangement of molecules in the solid state provides invaluable insights into intermolecular forces and packing efficiencies.

Single-Crystal X-ray Diffraction Studies of Dithiobis(benzamide) Polymorphs

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystallographic data for 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is publicly available, studies on related benzamides and disulfides suggest that it could exhibit polymorphism—the ability to exist in multiple crystalline forms. mdpi.com The specific polymorph obtained would depend on crystallization conditions such as solvent and temperature.

For the related compound, N,N'-dibutyloxamide, single-crystal X-ray diffraction revealed a triclinic space group P-1 with the two n-butyl groups on opposite sides of the planar oxalamide core. A similar extended conformation might be expected for the butyl groups in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) to minimize steric hindrance.

Table 3: Hypothetical Crystallographic Data Table based on Analogues

ParameterHypothetical Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10 - 15
b (Å)8 - 12
c (Å)20 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)2000 - 3000
Z4

Note: This table is purely illustrative and based on typical values for organic molecules of similar size.

Analysis of Intermolecular Interactions (e.g., N–H…S, N–H…O, C–H…O Hydrogen Bonds)

In the absence of a primary or secondary amide proton, conventional N-H···O or N-H···S hydrogen bonds are not possible in 2,2'-Dithiobis(N,N-di-n-butylbenzamide). However, weaker C-H···O and C-H···S hydrogen bonds involving the protons of the aromatic rings and the n-butyl chains with the amide oxygen and disulfide sulfur atoms are likely to play a significant role in stabilizing the crystal lattice. mdpi.com Van der Waals forces and potential π-π stacking interactions between the aromatic rings would also be crucial in dictating the molecular packing. The flexible n-butyl groups would likely adopt conformations that maximize favorable intermolecular contacts.

Conformational Isomerism and Rotational Barriers around Amide and Disulfide Bonds

The conformational flexibility of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is primarily governed by rotation around the amide C-N bonds and the S-S disulfide bond.

The amide bond in tertiary amides, such as the N,N-di-n-butylamide group, exhibits a significant rotational barrier due to the partial double bond character of the C-N bond. This can lead to the existence of distinct conformers that may be observable by NMR spectroscopy, often manifesting as separate signals for the non-equivalent butyl groups. nih.gov

Computational and Theoretical Investigations of 2,2 Dithiobis N,n Di N Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2,2'-Dithiobis(N,N-di-n-butylbenzamide), DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The analysis would yield crucial data points that could be presented in a table, such as:

Bond lengths: The precise distances between atoms (e.g., the S-S bond of the disulfide bridge, C=O and C-N bonds of the amide groups).

Bond angles: The angles formed between adjacent bonds.

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, which is key to understanding the molecule's reactivity.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions for molecular energies and spectroscopic properties. For 2,2'-Dithiobis(N,N-di-n-butylbenzamide), these calculations could predict:

Vibrational frequencies: Corresponding to infrared (IR) and Raman spectra, which could help in the experimental identification and characterization of the compound.

Electronic transition energies: Which relate to the molecule's absorption of ultraviolet-visible (UV-Vis) light.

Thermochemical data: Such as the heat of formation and Gibbs free energy.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) would model its behavior in a solvent (e.g., water or an organic solvent), providing insights into its dynamic properties.

This would allow researchers to understand:

Conformational dynamics: How the molecule flexes, rotates, and changes shape in solution.

Solvation structure: How solvent molecules arrange themselves around the solute molecule.

Transport properties: Such as the diffusion coefficient.

Prediction of Intermolecular Interactions and Supramolecular Assembly Forces

This area of study would focus on how molecules of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) interact with each other. The benzamide (B126) groups can form hydrogen bonds, while the aromatic rings can engage in π-π stacking. The butyl chains would contribute to van der Waals interactions. Understanding these forces is crucial for predicting how the molecules might self-assemble into larger, ordered structures, a key aspect of supramolecular chemistry. nih.gov Computational models could quantify the strength of these different interactions.

Theoretical Studies on Electronic Properties and Charge Distribution

This section would delve deeper into the electronic characteristics of the molecule, building upon initial DFT results. Key properties to be investigated include:

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which reveals electron-rich (negative) and electron-poor (positive) regions. This is crucial for predicting how the molecule will interact with other charged or polar species.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed picture of the bonding within the molecule, including charge delocalization and hyperconjugative interactions. It can quantify the charge on each atom, providing a more detailed charge distribution map. sapub.org

A representative data table from such a study would list the calculated energies of the HOMO and LUMO and the resulting energy gap.

Chemical Reactivity and Reaction Mechanisms of 2,2 Dithiobis N,n Di N Butylbenzamide

Disulfide Bond Cleavage Reactions

The sulfur-sulfur bond is a key functional group that defines the structure and much of the reactivity of the molecule. Its cleavage can be induced by various means, leading to the formation of two separate thiol-containing benzamide (B126) molecules.

The oxidation of diaryl disulfides can lead to a range of sulfur-containing products depending on the strength of the oxidizing agent and reaction conditions. While the disulfide bond is relatively stable compared to a thiol, strong oxidants can cleave the S-S bond. Oxidation typically proceeds to form thiosulfinates and subsequently thiosulfonates. More aggressive oxidation can lead to the formation of sulfonic acids, representing a complete cleavage and oxidation of the original disulfide linkage. Reagents such as hydrogen peroxide and peroxy acids are commonly used for such transformations. Furthermore, certain catalytic systems involving metal catalysts or photoredox catalysts can facilitate the oxidative cleavage of S-S bonds, often using molecular oxygen as the terminal oxidant. u-tokyo.ac.jporganic-chemistry.org

The reductive cleavage of the disulfide bond in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is a more common and well-defined process. This transformation yields two equivalents of the corresponding thiol, N,N-di-n-butyl-2-mercaptobenzamide. This reaction is fundamental in fields where disulfide bonds are used as reversible linkages.

The reduction can be achieved using various reducing agents, with phosphines and thiols being the most prevalent.

Phosphine-Based Reductants : Tertiary phosphines, particularly water-soluble ones like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective and selective for disulfide reduction. nih.govharvard.eduharvard.edu The reaction mechanism is proposed to be a bimolecular nucleophilic substitution (SN2), where the phosphorus atom acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This attack leads to the formation of a phosphonium-thiolate intermediate. In the presence of water, this intermediate is hydrolyzed to produce the corresponding phosphine (B1218219) oxide and two molecules of the free thiol. researchgate.net This process is essentially irreversible due to the formation of the very stable phosphorus-oxygen double bond in the phosphine oxide by-product. harvard.edu

Thiol-Based Reductants : Reagents like dithiothreitol (B142953) (DTT) are also widely used. The mechanism involves a thiol-disulfide exchange reaction. DTT, a dithiol, first cleaves the target disulfide bond, forming a mixed disulfide and releasing one equivalent of the thiol. Subsequently, an intramolecular reaction involving the second thiol group of the DTT molecule cleaves the mixed disulfide, releasing the second equivalent of the thiol and forming a stable cyclic disulfide from the DTT. This intramolecular cyclization drives the reaction to completion. nih.gov

The disulfide bond can undergo homolytic cleavage when subjected to heat or light, or through interaction with radical initiators, to form two sulfur-centered (thiyl) radicals. These thiyl radicals are key intermediates in various transformations.

A significant reaction is radical substitution at the sulfur atom (SH2), where an external radical species attacks one of the sulfur atoms, displacing a thiyl radical. nih.gov For instance, radicals generated from various precursors can react with diaryl disulfides to form a new sulfide (B99878) and a thiyl radical. acs.org This pathway is central to radical-mediated disulfide exchange reactions. Recent studies have shown that radical initiators like hydroxy(tosyloxy)iodobenzene (HTIB) can facilitate disulfide metathesis under mild conditions. pnas.org

Furthermore, photolysis or the use of photoredox catalysts can generate thiyl radicals from diaryl disulfides. beilstein-journals.orgmdpi.com These radicals can then participate in addition reactions to unsaturated bonds or engage in coupling reactions. The formation of diaryl disulfides from arenediazonium salts and carbon disulfide, for example, proceeds through an aryl radical intermediate that attacks CS2, ultimately leading to a thiyl radical that dimerizes. beilstein-journals.org

Amide Functional Group Reactivity

The N,N-di-n-butylbenzamide groups in the molecule are tertiary amides. Amides are generally characterized by their low reactivity due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, making it strong and rotationally restricted. Consequently, the amide group is a poor electrophile and the C-N bond is resistant to cleavage. nih.gov

Hydrolysis: Despite their stability, tertiary amides like those in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) can be hydrolyzed to the corresponding carboxylic acid (2,2'-dithiobis(benzoic acid)) and the secondary amine (di-n-butylamine). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. libretexts.orgacs.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., HCl, H2SO4), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is generally slower for tertiary amides compared to primary or secondary amides due to the absence of an acidic N-H proton and increased steric hindrance. The reaction yields the carboxylate salt and the secondary amine. libretexts.orgacs.org

Transamidation: The conversion of one amide into another by reaction with an amine is known as transamidation. This reaction is thermodynamically challenging for stable amides because the starting material and product have similar stability. As such, direct transamidation of an unactivated tertiary amide like N,N-di-n-butylbenzamide is difficult and inefficient. Catalytic methods or the use of N-activated amides are typically required to facilitate this transformation. researchgate.net

The two benzene (B151609) rings can potentially undergo substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents: the disulfide bridge and the amide group.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts alkylation), an incoming electrophile attacks the electron-rich aromatic ring. The position of the attack is determined by the electronic properties of the substituents already present. uomustansiriyah.edu.iqunizin.org

-C(=O)N(n-Bu)2 group (Amide): The carbonyl group is strongly electron-withdrawing via both induction and resonance, pulling electron density out of the benzene ring. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. unizin.orglibretexts.org

In 2,2'-Dithiobis(N,N-di-n-butylbenzamide), each ring has an amide group and a disulfide group attached at the 1 and 2 positions, respectively. The directing effects are therefore in opposition. The powerful meta-directing and deactivating effect of the amide group would likely dominate, making further electrophilic substitution difficult and favoring substitution at the positions meta to the amide (positions 3 and 5). The ortho, para-directing effect of the disulfide substituent would be less influential.

Nucleophilic Aromatic Substitution (NAS): This type of reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. NAS reactions are the opposite of EAS and require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comwikipedia.org The substituents on 2,2'-Dithiobis(N,N-di-n-butylbenzamide) are not sufficiently electron-withdrawing to activate the ring for NAS under standard conditions. Furthermore, the molecule lacks a suitable leaving group on the aromatic rings. Therefore, nucleophilic aromatic substitution is not a mechanistically favored pathway for this compound. tandfonline.com

Cyclization and Annulation Reactions Involving Benzamide Moieties

The benzamide moieties within the structure of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) are key sites for intramolecular and intermolecular ring-forming reactions. These reactions, which include cyclization and annulation, can lead to the formation of novel heterocyclic and polycyclic structures.

One notable cyclization reaction reported for disulfide benzamides is the formation of benzisothiazolones. This intramolecular cyclization is observed to occur in aqueous buffer solutions at a neutral pH. The reaction is characterized by its rapid nature, often completing within seconds. The mechanism involves the nucleophilic attack of the amide nitrogen on the disulfide bond, leading to the cleavage of the S-S bond and the formation of a five-membered benzisothiazolone ring, with the concurrent release of a free thiol.

While specific annulation reactions for 2,2'-Dithiobis(N,N-di-n-butylbenzamide) are not extensively documented in the literature, related studies on benzamides provide insights into potential pathways. For instance, ruthenium-catalyzed [3+3] annulation of benzamides with iodonium (B1229267) ylides has been demonstrated to produce isocoumarin (B1212949) derivatives. nih.gov This type of reaction involves the C-H bond activation at the ortho-position of the benzamide, followed by a tandem annulation sequence. Given the presence of the N,N-di-n-butylamide groups, which can act as directing groups, it is plausible that 2,2'-Dithiobis(N,N-di-n-butylbenzamide) could undergo similar transition-metal-catalyzed annulation reactions to form more complex polycyclic systems.

The table below summarizes the types of cyclization and potential annulation reactions applicable to the benzamide moieties of the target compound, based on existing research on related structures.

Reaction TypeDescriptionPotential Products
Intramolecular Cyclization Nucleophilic attack of the amide nitrogen on the disulfide bond.Benzisothiazolone derivatives
[3+3] Annulation Ruthenium-catalyzed reaction involving ortho C-H activation of the benzamide ring.Isocoumarin-like polycyclic structures

Investigation of Catalytic Cycles and Reaction Pathways

The catalytic potential of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) has not been a primary focus of published research. However, the inherent chemical functionalities of the molecule, namely the organosulfur disulfide bridge and the Lewis basic amide groups, suggest that it could participate in or mediate catalytic processes.

Organosulfur compounds are recognized for their diverse catalytic activities. thieme-connect.de They can function as soft Lewis bases, which allows them to coordinate with various metal centers and influence the course of transition-metal-catalyzed reactions. thieme-connect.de The disulfide bond itself can be redox-active, potentially enabling the compound to act as a catalyst in oxidation-reduction reactions. For example, the cleavage of the S-S bond can generate thiyl radicals, which are known to participate in various chemical transformations. britannica.com

Furthermore, the benzamide portions of the molecule could play a role in directing catalytic reactions. The carbonyl oxygen of the amide can act as a coordination site for metal catalysts, bringing the catalytic center in proximity to the substrate and thereby facilitating specific transformations.

While a definitive catalytic cycle involving 2,2'-Dithiobis(N,N-di-n-butylbenzamide) has yet to be elucidated, a hypothetical pathway could involve the following steps:

Catalyst Activation : The disulfide bond could be cleaved, either thermally or through interaction with a co-catalyst, to generate reactive sulfur species.

Substrate Coordination : The Lewis basic sites on the catalyst (sulfur or amide oxygen) could bind to a substrate molecule.

Catalytic Transformation : The bound substrate undergoes a chemical change, potentially mediated by the redox properties of the sulfur atoms or the directing effect of the benzamide groups.

Product Release and Catalyst Regeneration : The product dissociates from the catalyst, and the disulfide bond is reformed, completing the catalytic cycle.

The table below outlines the potential catalytic roles of the different functional groups within 2,2'-Dithiobis(N,N-di-n-butylbenzamide).

Functional GroupPotential Catalytic RoleRelevant Reaction Types
Disulfide Bridge Redox-active center, source of thiyl radicalsOxidation reactions, radical-mediated transformations
Amide Group Lewis basic site, directing groupTransition-metal-catalyzed reactions, asymmetric synthesis

Further research is required to explore and substantiate the catalytic applications of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) and to delineate the specific reaction pathways and mechanisms involved.

Advanced Applications in Material Science and Catalysis

Application in Catalysis and Organic Transformations

While general information on related chemical structures or broader categories of compounds (e.g., disulfide compounds, benzamides) exists, providing such information would not adhere to the strict focus on 2,2'-Dithiobis(N,N-di-n-butylbenzamide) .

Ligand Design for Transition Metal Catalysis (e.g., Rhodium(III)-catalyzed reactions)

The design of ligands is a cornerstone of transition metal catalysis, enabling control over reactivity, selectivity, and efficiency. While direct catalytic applications of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) are not extensively documented in publicly available research, its structural components—the benzamide (B126) and disulfide moieties—suggest significant potential for ligand design, particularly in rhodium(III)-catalyzed reactions.

The benzamide functional group is a well-established directing group in rhodium(III)-catalyzed C-H activation. This capability allows for the regioselective functionalization of otherwise inert C-H bonds, a powerful strategy in modern organic synthesis. In this context, the nitrogen and oxygen atoms of the amide can coordinate to the rhodium center, positioning the catalyst to activate a specific C-H bond on the aromatic ring. This directed metalation facilitates a variety of transformations, including the synthesis of complex heterocyclic structures. For instance, rhodium(III) catalysts have been employed in the oxidative cycloaddition of benzamides with alkynes to form isoquinolones. elsevierpure.comdntb.gov.ua The reaction is proposed to proceed through the formation of a rhodacycle intermediate following N-H and ortho C-H activation. elsevierpure.comdntb.gov.ua

The disulfide bridge in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) introduces another layer of complexity and potential functionality. Disulfide bonds are known to interact with transition metals, and rhodium complexes have been specifically shown to catalyze the cleavage and exchange of S-S bonds. elsevierpure.comnih.govnih.gov This interaction could be exploited in several ways. The disulfide could serve as a reducible linker, allowing for the in-situ generation of two separate thiol-ligated rhodium species under appropriate conditions. Alternatively, the sulfur atoms could act as coordinating sites themselves, potentially influencing the electronic properties and steric environment of the rhodium catalyst.

The combination of the directing amide groups and the disulfide linker in a single molecule could give rise to a bidentate or even a tetradentate ligand, depending on the conformational flexibility of the molecule. This multidentate coordination could lead to more stable catalytic species and potentially enhanced stereocontrol in asymmetric catalysis.

Below is a table summarizing representative rhodium(III)-catalyzed reactions where benzamide derivatives act as directing groups, illustrating the potential transformations that could be explored with 2,2'-Dithiobis(N,N-di-n-butylbenzamide) as a ligand precursor.

Reaction TypeSubstratesCatalyst SystemProductRef.
Oxidative CycloadditionBenzamide, Alkyne[RhCpCl₂]₂, Cu(OAc)₂Isoquinolone elsevierpure.comdntb.gov.ua
Addition to AldiminesBenzamide, N-Sulfonyl Aldimine[CpRhCl₂]₂, AgB(C₆F₅)₄Branched Amine nih.gov
Intramolecular AnnulationAlkyne-tethered BenzamideRhodium(III) catalystTricyclic Isoquinoline researchgate.net

Organocatalytic Applications of Benzamide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry. While specific organocatalytic applications of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) have not been reported, the inherent functionalities within its structure, namely the benzamide groups, suggest its potential as a precursor or a scaffold in this domain.

Benzamide derivatives have been successfully employed as organocatalysts or as key components of organocatalytic systems. For example, bifunctional organocatalysts containing a benzamide moiety have been utilized in the enantioselective synthesis of axially chiral benzamides. nih.gov In such systems, the amide group can participate in hydrogen bonding interactions, helping to organize the transition state and induce stereoselectivity.

Furthermore, the core benzamide structure is present in various chiral organocatalysts that promote a wide range of asymmetric transformations. The first organocatalytic asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives was achieved using a β-isocupreidine catalyst, highlighting the utility of the benzamido group in constructing chiral heterocyclic compounds. beilstein-journals.orgnih.gov

The disulfide bond in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) could also play a role in organocatalysis. Chiral disulfide-containing organocatalysts have been developed for various asymmetric reactions. The disulfide can act as a chiral scaffold, and its cleavage can lead to the formation of catalytically active thiol species.

The following table presents examples of organocatalytic reactions where benzamide derivatives or related structures are involved, indicating potential avenues for the application of 2,2'-Dithiobis(N,N-di-n-butylbenzamide).

Reaction TypeSubstratesOrganocatalystProductRef.
Enantioselective BrominationBenzamideBifunctional Urea-Amine CatalystAxially Chiral Benzamide nih.gov
Asymmetric SynthesisHydrazone, Alkylidenemalononitrileβ-Isocupreidine1-Benzamido-1,4-dihydropyridine beilstein-journals.orgnih.gov

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nl The development of novel MCRs is a significant area of research, and compounds like 2,2'-Dithiobis(N,N-di-n-butylbenzamide) offer intriguing possibilities as a building block in this context.

The benzamide functionality is a common participant in well-known MCRs, most notably the Ugi four-component reaction (U-4CR). researchgate.net In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino-carboxamide. While 2,2'-Dithiobis(N,N-di-n-butylbenzamide) itself is not a typical substrate for a classic Ugi reaction, its constituent parts (or derivatives thereof) could be involved in the design of new MCRs. For instance, the corresponding aminobenzoic acid could be a component in a Ugi reaction.

The presence of two benzamide units linked by a disulfide bridge suggests the potential for this molecule to act as a bifunctional component in an MCR, leading to the synthesis of symmetrical or macrocyclic structures. The disulfide bond itself could be a reactive handle in certain MCRs, potentially undergoing cleavage and recombination with other components.

The table below showcases prominent multicomponent reactions where amides or related structures are key components, illustrating the potential for developing new MCRs based on the 2,2'-Dithiobis(N,N-di-n-butylbenzamide) scaffold.

Multicomponent ReactionKey ReactantsTypical ProductRef.
Ugi Four-Component ReactionAmine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino-carboxamide researchgate.net
Passerini Three-Component ReactionCarboxylic Acid, Carbonyl, Isocyanideα-Acyloxy-carboxamide rug.nl
Gewald Three-Component ReactionCarbonyl, α-Cyanoester, Elemental SulfurPolysubstituted 2-Aminothiophene beilstein-journals.org
Biginelli ReactionAldehyde, β-Ketoester, Urea or ThioureaDihydropyrimidinone

Supramolecular Chemistry and Self Assembly of Dithiobis Benzamide Systems

Hydrogen Bonding Motifs and Networks in Solid State

The solid-state arrangement of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is anticipated to be heavily influenced by hydrogen bonding. The benzamide (B126) functional group is a classic participant in such interactions. However, a crucial distinction for the N,N-di-n-butyl derivative is the absence of a traditional amide N-H donor. This structural feature precludes the formation of conventional amide-to-amide hydrogen bonds that are common in primary and secondary amides.

Instead, any hydrogen bonding within a crystal lattice of this compound would likely involve weaker C-H···O interactions, where activated C-H bonds, for instance on the butyl chains or the aromatic rings, could act as donors to the carbonyl oxygen acceptor.

Formation of Chains (e.g., C(4) chains) and Rings (e.g., R2(2)(17) rings)

In secondary amides, the N-H···O=C hydrogen bond typically leads to the formation of one-dimensional chains, often described by the graph set C(4). For ring formation, such as the R2(2) motif, two molecules interact via a pair of hydrogen bonds.

Given that 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is a tertiary amide, it lacks the necessary N-H donors to form these specific, well-documented motifs. The potential for analogous chain or ring structures would depend on the geometry and strength of weaker C-H···O interactions, which are generally less directional and robust than N-H···O bonds. A detailed crystallographic analysis would be required to confirm the presence and nature of any such higher-order assemblies.

Non-Covalent Interactions (e.g., π-π stacking, C–H…π interactions)

Beyond hydrogen bonding, the supramolecular architecture of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) would be significantly influenced by other non-covalent forces. The presence of two phenyl rings in the molecular structure makes it a prime candidate for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a major driving force in the packing of many aromatic compounds, leading to columnar or herringbone arrangements.

Crystal Engineering and Design of Targeted Supramolecular Structures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. The modular nature of 2,2'-Dithiobis(N,N-di-n-butylbenzamide), with its central disulfide bridge, two benzamide units, and flexible butyl chains, offers several handles for crystal engineering.

Self-Assembly in Solution and at Interfaces

The self-assembly of molecules is not confined to the solid state. In solution, amphiphilic molecules can form aggregates such as micelles or vesicles. While 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is primarily hydrophobic, the polar amide groups could facilitate directional association in non-polar solvents.

At solid-liquid interfaces, the molecule could potentially form ordered two-dimensional arrays. The nature of the substrate would play a crucial role in directing the assembly, with interactions between the molecule's functional groups and the surface dictating the orientation and packing. For instance, on a hydrophilic surface, the polar carbonyl groups might orient towards the interface, while on a hydrophobic surface like graphite, the aromatic rings and alkyl chains would likely dominate the interaction. The disulfide linkage also presents an interesting feature for surface chemistry, particularly on metal surfaces like gold, where S-Au bonds could lead to the formation of self-assembled monolayers (SAMs). However, experimental evidence for such behavior for this specific compound is needed.

Synthesis and Academic Study of Derivatives and Analogues of 2,2 Dithiobis N,n Di N Butylbenzamide

Modifications of Alkyl Chain Lengths and Branching on Nitrogen

The substituents attached to the amide nitrogen atoms play a crucial role in defining the physicochemical properties of 2,2'-dithiobis(benzamide) derivatives. Modifications to the length and branching of these alkyl chains are a common strategy to fine-tune properties such as solubility, lipophilicity, and molecular packing, which in turn can influence biological activity. rsc.org

Systematic studies on related chemical classes have shown that increasing alkyl chain length can lead to several predictable changes:

Thermal Stability : The thermal stability of a compound can either increase or decrease with longer alkyl chains, depending on the specific interactions within the molecular structure and the polarity of the surrounding environment. mdpi.com

Solubility and Lipophilicity : Longer, more linear alkyl chains generally increase the lipophilicity of a molecule, making it more soluble in nonpolar solvents and less soluble in polar, aqueous media.

Molecular Packing : The length and shape of the alkyl chains significantly affect how the molecules arrange themselves in the solid state, influencing crystal structure and melting points. researchgate.net Elongation of the alkyl chain can promote the formation of segregated polar and nonpolar domains. nih.gov

In a specific study on analogues of 2,2'-dithiobis(benzamide), a series of (acyloxy)alkyl ester derivatives were synthesized to investigate their antibacterial activity against Mycobacterium species. nih.gov A clear structure-activity relationship was found depending on the length of the alkyl carbon chain. The most potent compound in the series was identified as 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], which demonstrated activity superior or equivalent to several existing antibiotics against Mycobacterium tuberculosis. nih.gov This indicates that an optimal chain length in this specific part of the molecule is crucial for maximizing antibacterial efficacy.

The table below illustrates the principle of how alkyl chain length can impact a specific property, based on findings in related compounds. nih.gov

Derivative TypeAlkyl Chain on EsterObserved ActivityReference
(Acyloxy)alkyl esterShort (e.g., C2-C4)Moderate Activity nih.gov
(Acyloxy)alkyl esterMedium (e.g., C6-C8)Increased Activity nih.gov
(Acyloxy)alkyl esterLong (e.g., C10)Optimal Antibacterial Activity nih.gov

Substituent Effects on the Benzene (B151609) Rings

Research on closely related benzo-1,2-dithiolan-3-one 1-oxides, which also feature a dithio-benzene core, provides significant insight into these effects. cuny.edu Studies on the reaction of these compounds with thiols have shown that the rate and efficiency of the reaction are heavily influenced by substituents on the aromatic ring. cuny.edu

Key findings include:

Electron-Withdrawing Groups (EWGs) : Placing an electron-withdrawing group, such as a chlorine atom (Cl), at the para-position relative to the sulfur atom tends to facilitate reactions at the sulfur center. This is because the EWG reduces the electron density of the ring and the attached sulfur, making it more electrophilic and susceptible to nucleophilic attack. cuny.edu

Electron-Donating Groups (EDGs) : Conversely, an electron-donating group, such as a methoxy (B1213986) group (OCH₃), at the para-position can slow down the reaction by increasing electron density.

Ortho-Substituent Effects : Substituents at the ortho-position can exert influence through both electronic and steric effects. In some cases, substituents with lone pair electrons, like a methoxy group, can facilitate reactions through-space, regardless of their electron-donating nature. cuny.edu

The following table summarizes the observed effects of substituents on the reactivity of a model dithio-benzene system. cuny.edu

SubstituentPositionEffect on Reactivity with ThiolsReference
Cl (Chloro)paraFacilitates reaction (increases rate) cuny.edu
CH₃ (Methyl)paraMinor effect cuny.edu
OCH₃ (Methoxy)paraReduces reaction rate cuny.edu
Cl (Chloro)orthoFacilitates reaction cuny.edu
OCH₃ (Methoxy)orthoFacilitates reaction (through-space effect) cuny.edu

Heterocyclic Analogues and Related Dithio-Bridged Systems

To explore a wider chemical space and modify biological activity, researchers have synthesized analogues of 2,2'-dithiobis(N,N-di-n-butylbenzamide) where one or both of the benzene rings are replaced with heterocyclic systems. This creates heterocyclic analogues that can have significantly different properties due to the distinct electronic nature, size, and hydrogen-bonding capabilities of the heterocycles. nih.gov

The synthesis of such analogues is a common strategy in medicinal chemistry to improve potency, alter selectivity, or enhance pharmacokinetic properties. For example, heterocyclic analogues of benzamides have been investigated for a range of applications, including as antiarrhythmic and antiemetic agents. nih.govgoogle.com The introduction of nitrogen-, oxygen-, or sulfur-containing rings can change the molecule's electrostatic potential map, leading to different interactions with biological targets. nih.gov

Examples of heterocyclic systems that have been used as benzamide (B126) bioisosteres include:

Pyrrole : N-[2-(diethylamino)ethyl]-3,4,5-trimethyl-1H-pyrrole-2-carboxamide was studied as an analogue of a benzamide antiarrhythmic agent. nih.gov

Indole : N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide also showed modest class III antiarrhythmic activity. nih.gov

Pyridine and other Nitrogen Heterocycles : These are frequently used to introduce basic centers, which can be important for salt formation and solubility.

While specific research on heterocyclic analogues of 2,2'-dithiobis(N,N-di-n-butylbenzamide) itself is limited in publicly available literature, the principles are well-established. Replacing the benzamide moiety with a heteroaromatic amide would be expected to modulate the compound's activity and properties significantly.

Heterocyclic CoreRationale for SubstitutionPotential Application AreaReference
Pyrrole Modify electrostatic potential and biological interactions.Antiarrhythmics nih.gov
Indole Alter molecular shape and electronic distribution.Antiarrhythmics nih.gov
Pyridine Introduce a basic nitrogen atom to improve solubility or receptor binding.Various, including antiemetics google.com

Future Research Directions and Emerging Paradigms for Dithiobis Benzamide Compounds

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 2,2'-Dithiobis(N,N-di-n-butylbenzamide) and its analogues is a cornerstone of future research. While traditional methods for forming disulfide bonds exist, the focus is shifting towards more innovative and greener approaches.

Recent advancements in the synthesis of diaryl disulfides offer promising avenues. One such method involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS2). sci-hub.se This approach is attractive due to its mild reaction conditions and use of a readily available and inexpensive sulfur source. The proposed mechanism involves the formation of an aryl radical from the diazonium salt, which then reacts with CS2 to form a key radical intermediate that can dimerize to the diaryl disulfide. sci-hub.se The application of this photoredox catalysis could provide a more environmentally friendly pathway to dithiobis(benzamide)s.

Another innovative strategy utilizes phenyl dimethylcarbamodithioates as odorless and stable organosulfur sources for the synthesis of symmetric diaryl disulfides. nih.gov This method proceeds via a simple hydrolysis, offering a high-yielding and operationally simple alternative to traditional methods that often use foul-smelling thiols. Adapting this methodology for the synthesis of N-substituted dithiobis(benzamides) could significantly improve the accessibility and scalability of these compounds.

Furthermore, research into the synthesis of various N-substituted benzamide (B126) derivatives continues to expand the chemical space. nih.gov While not directly focused on the dithiobis scaffold, these studies provide valuable insights into the modification of the benzamide moiety, which can be applied to tune the properties of the final dithiobis(benzamide) compound. For instance, modifying the N-alkyl or N-aryl substituents can influence solubility, reactivity, and material properties. A series of 2,2'-dithiobis(benzamide) analogues have been synthesized to explore their structure-activity relationships, demonstrating the modularity of this class of compounds. nih.govresearchgate.net

Future efforts will likely concentrate on developing catalytic and highly selective methods for the synthesis of unsymmetrical dithiobis(benzamide) derivatives, which remain a significant challenge. nih.gov

Table 10.1.1: Comparison of Synthetic Methodologies for Diaryl Disulfides

Methodology Reagents Conditions Advantages Potential for Dithiobis(benzamide)s
Visible Light-Mediated Coupling Arenediazonium Tetrafluoroborates, CS2, Photocatalyst Visible light, mild temperature Green, efficient, uses abundant sulfur source High potential for a sustainable synthesis route.
From Dithiocarbamates Phenyl Dimethylcarbamodithioates Hydrolysis Odorless, stable starting materials, high yield Promising for scalable and convenient synthesis.

| Traditional Thiol Oxidation | Thiophenols, Oxidizing Agent | Varies | Well-established | Often involves odorous and less stable precursors. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the dynamic nature of the disulfide bond in 2,2'-Dithiobis(N,N-di-n-butylbenzamide) is crucial for its application in dynamic covalent chemistry and smart materials. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of disulfide exchange reactions.

Raman Spectroscopy is particularly well-suited for this purpose as it can provide detailed chemical information during a reaction without the need for sample extraction. sci-hub.senih.gov The disulfide (S-S) bond has a characteristic Raman stretching frequency, typically in the range of 500-550 cm⁻¹, which can be monitored to follow the kinetics of its formation, cleavage, and exchange. In-situ Raman spectroscopy can be employed to track the progress of a reaction in real-time, providing insights into reaction mechanisms and kinetics under various conditions. nih.gov For dithiobis(benzamide) compounds, this could involve monitoring the disappearance of thiol peaks and the appearance of the disulfide peak during synthesis, or tracking the exchange reactions in dynamic polymer networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for studying the kinetics of thiol-disulfide exchange reactions. researchgate.netresearchgate.net By monitoring the changes in the chemical shifts of the protons or carbons adjacent to the sulfur atoms, it is possible to follow the conversion of reactants to products and determine reaction rates. acs.org For 2,2'-Dithiobis(N,N-di-n-butylbenzamide), ¹H and ¹³C NMR can be used to quantify the different species present in an equilibrium mixture during a disulfide exchange process.

Fluorescence Spectroscopy , through the use of specifically designed fluorescent probes, offers a highly sensitive method for detecting disulfide bond cleavage. nih.govresearchgate.net While often used in biological systems, this principle can be adapted for chemical applications. A probe could be designed to fluoresce upon reaction with the thiol generated from the reduction of the disulfide bond in a dithiobis(benzamide) compound, allowing for the real-time monitoring of the reduction process. nih.govresearchgate.net

Mass Spectrometry (MS) , particularly advanced workflows, provides a means to analyze the complex mixtures that can arise from disulfide exchange reactions. nih.govrsc.orgpearson.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify the different disulfide-containing species, providing a snapshot of the dynamic equilibrium.

Table 10.2.1: Spectroscopic Techniques for Monitoring Disulfide Dynamics

Technique Information Provided Application to Dithiobis(benzamide)s
Raman Spectroscopy Real-time vibrational changes, kinetics, in-situ monitoring. sci-hub.seresearchgate.net Monitoring S-S bond formation/cleavage and exchange in polymerization and material studies.
NMR Spectroscopy Quantitative analysis of species in solution, reaction kinetics. researchgate.netacs.org Studying the equilibrium and kinetics of thiol-disulfide exchange reactions.
Fluorescence Spectroscopy Highly sensitive detection of thiol formation. nih.govresearchgate.net Real-time monitoring of disulfide bond reduction.

| Mass Spectrometry | Identification and quantification of different disulfide-linked species. nih.govrsc.org | Characterizing the components of a dynamic covalent library based on dithiobis(benzamide)s. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery and optimization of new molecules and materials. rsc.orgwikipedia.org For dithiobis(benzamide) compounds, these computational tools offer a powerful approach to navigate the vast chemical space and identify candidates with desired functionalities.

Predicting Reaction Yields and Conditions: A significant challenge in synthetic chemistry is the prediction of reaction yields. ML models are being developed to tackle this issue, particularly for complex reactions like amide bond formation. sci-hub.senih.govnih.govresearchgate.net By training on large datasets of known reactions, these models can learn the intricate relationships between reactants, reagents, conditions, and the resulting yield. For the synthesis of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) and its derivatives, ML could be used to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Predicting Molecular Properties: AI tools can predict a wide range of physicochemical properties of molecules based on their structure. nih.govnih.govresearchgate.net For dithiobis(benzamide) compounds, this could include predicting solubility, thermal stability, and mechanical properties of polymers derived from them. This predictive capability would allow for the in-silico screening of a large number of virtual compounds, enabling researchers to focus their synthetic efforts on the most promising candidates.

Generative Models for Molecular Design: Generative deep learning models can design novel molecules with specific target properties. acs.org These models can be trained on a database of existing molecules and their properties and then used to generate new structures that are predicted to have the desired characteristics. For instance, a generative model could be tasked with designing a dithiobis(benzamide) derivative with enhanced self-healing efficiency or specific stimuli-responsiveness.

Accelerating Materials Discovery: The application of AI in materials science can significantly accelerate the discovery of new functional materials. nih.gov By predicting the properties of polymers based on their monomeric units, AI can guide the design of smart materials based on the dynamic disulfide bonds of dithiobis(benzamide) compounds.

Table 10.3.1: Applications of AI in Dithiobis(benzamide) Research

AI Application Predicted Parameter Potential Impact
Yield Prediction Reaction yield, optimal conditions Accelerated synthesis optimization and scale-up. sci-hub.senih.govresearchgate.net
Property Prediction Solubility, stability, mechanical properties Rapid in-silico screening of virtual libraries. nih.govnih.govresearchgate.net
Generative Design Novel molecular structures Discovery of new dithiobis(benzamide) derivatives with tailored functionalities. acs.org

| Materials Discovery | Polymer properties, self-healing efficiency | Guided design of novel smart materials. nih.gov |

Development of Smart Materials Based on Disulfide Dynamic Covalent Bonds

The reversible nature of the disulfide bond makes dithiobis(benzamide) compounds excellent building blocks for the creation of "smart" materials that can respond to external stimuli and exhibit properties such as self-healing and adaptability. sci-hub.senih.gov This field of research is rapidly expanding, with the potential for significant technological impact.

Self-Healing Polymers: The core principle behind self-healing materials based on disulfide bonds is the dynamic exchange reaction. wikipedia.orgacs.org When a material containing disulfide linkages is damaged, the disulfide bonds at the fracture surface can undergo exchange reactions (either thiol-disulfide or disulfide-disulfide), leading to the reformation of covalent bonds across the interface and the restoration of the material's integrity. researchgate.netscience.gov Incorporating 2,2'-Dithiobis(N,N-di-n-butylbenzamide) as a crosslinker in a polymer network could impart this self-healing capability. The bulky N,N-di-n-butyl groups may influence the dynamics of the exchange and the mechanical properties of the resulting material.

Stimuli-Responsive Materials: Disulfide bonds can be cleaved or their exchange can be triggered by various stimuli, including changes in pH, redox potential, light, and temperature. sci-hub.seresearchgate.net This responsiveness can be harnessed to create materials that change their properties on demand. For example, a hydrogel crosslinked with dithiobis(benzamide) could be designed to degrade and release an encapsulated drug in the reducing environment of a cancer cell, where the concentration of glutathione (B108866) is high. nih.gov Light-responsive materials can also be developed using disulfide bonds that are susceptible to photocleavage or photo-initiated exchange. pearson.com

Dynamic Covalent Networks (DCNs) and Vitrimers: Dithiobis(benzamide)s can be used to construct DCNs, which are crosslinked polymer networks that are robust like thermosets but can be reprocessed and reshaped like thermoplastics due to the dynamic nature of their crosslinks. nih.govnih.gov These materials, also known as vitrimers, exhibit a gradual viscosity decrease upon heating, allowing for malleability and healing without losing their network structure. The disulfide exchange kinetics in dithiobis(benzamide)-based vitrimers would be a key parameter to control their reprocessing and self-healing properties.

Table 10.4.1: Smart Materials from Dithiobis(benzamide) Compounds

Material Type Underlying Principle Potential Applications
Self-Healing Polymers Reversible disulfide bond exchange at damage sites. wikipedia.orgacs.org Coatings, adhesives, soft robotics.
Stimuli-Responsive Materials Cleavage or exchange of disulfide bonds triggered by specific stimuli. sci-hub.seresearchgate.net Drug delivery, sensors, actuators.

| Dynamic Covalent Networks | Dynamic equilibrium of disulfide crosslinks enabling reprocessing. nih.govnih.gov | Recyclable thermosets, adaptive materials. |

Theoretical Frameworks for Complex Chemical Behavior

To fully unlock the potential of 2,2'-Dithiobis(N,N-di-n-butylbenzamide) and related compounds, a deep understanding of their fundamental chemical behavior is essential. Theoretical and computational chemistry provides a powerful lens through which to investigate the intricate details of molecular structure, reactivity, and dynamics.

Density Functional Theory (DFT) Studies: DFT is a versatile quantum chemical method that can be used to predict a wide range of molecular properties with high accuracy. sci-hub.semdpi.com For 2,2'-Dithiobis(N,N-di-n-butylbenzamide), DFT calculations can elucidate the electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and the charge distribution within the molecule. sci-hub.se This information is crucial for understanding its reactivity, particularly the susceptibility of the disulfide bond to nucleophilic or radical attack. nih.govresearchgate.net DFT can also be used to model the transition states of disulfide cleavage and exchange reactions, providing insights into the reaction mechanisms and activation energies. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules and materials over time. nih.gov For dithiobis(benzamide)-based systems, MD simulations can be employed to model the conformational flexibility of the molecule, the dynamics of disulfide exchange in a polymer network, and the interactions with other molecules or surfaces. rsc.org This can provide a microscopic understanding of the macroscopic properties of smart materials, such as their self-healing efficiency and stimuli-responsiveness.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For dithiobis(benzamide) derivatives, QSAR studies could be used to correlate structural features (e.g., the nature of the N-substituents) with properties such as the rate of disulfide exchange or the stability of the corresponding polymers. This would enable the rational design of new compounds with optimized properties.

Table 10.5.1: Theoretical Approaches for Studying Dithiobis(benzamide)s

Theoretical Method Key Insights Relevance to Dithiobis(benzamide)s
Density Functional Theory (DFT) Electronic structure, reactivity, reaction mechanisms. sci-hub.semdpi.com Predicting the stability and reactivity of the disulfide bond. nih.govresearchgate.net
Molecular Dynamics (MD) Conformational dynamics, material properties, exchange processes. nih.govrsc.org Simulating self-healing and stimuli-responsive behavior in polymers.

| QSAR | Structure-property relationships. nih.gov | Guiding the design of new derivatives with tailored properties. |

Q & A

Q. What are the established synthetic routes for 2,2'-dithiobis(N,N-di-n-butylbenzamide), and how do reaction conditions influence yield?

The synthesis typically involves coupling benzamide derivatives with disulfide-forming agents. A critical step is the optimization of alkyl chain length in ester derivatives, as shown in studies where (acyloxy)alkyl esters were synthesized with varying carbon chains. For example, derivatives with decanoyloxypropyl groups exhibited superior antibacterial activity . Yield optimization requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and catalysts like DMAP. Purity (>97%) is achievable via column chromatography, as noted in commercial synthesis protocols .

Q. What analytical techniques are recommended for characterizing 2,2'-dithiobis(N,N-di-n-butylbenzamide)?

  • Mass Spectrometry (MS): Used to confirm molecular weight (e.g., 332.44 g/mol) and fragmentation patterns. NIST-standardized electron ionization methods ensure reproducibility .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent effects on benzamide rings and butyl chains.
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>97%) and monitors degradation products .

Q. How is the antibacterial efficacy of this compound assessed in vitro?

Standard protocols involve determining Minimum Inhibitory Concentrations (MICs) against Mycobacterium species (e.g., M. tuberculosis H37Rv). For example, derivative [56] (2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]) showed MICs comparable to streptomycin and ethambutol. Assays use microdilution in Middlebrook 7H9 broth, with viability assessed via CFU counts .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the compound’s bioactivity and stability?

Structure-Activity Relationship (SAR) studies reveal that increasing alkyl chain length enhances lipophilicity, improving membrane penetration in mycobacteria. However, excessively long chains (>C10) reduce solubility. Stability in aqueous media is pH-dependent: acidic conditions accelerate disulfide bond cleavage, while neutral/basic conditions favor stability. Data from derivative libraries suggest optimal activity with C8–C10 chains .

Q. What experimental strategies resolve contradictions in antibacterial data across studies?

Discrepancies often arise from strain-specific resistance or assay conditions. To address this:

  • Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media.
  • Include resistant strain controls (e.g., streptomycin-resistant M. tuberculosis).
  • Use chequerboard assays to test synergies with existing antitubercular agents and rule out cross-resistance .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Kinetic Studies: Monitor degradation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) via HPLC.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>205°C for analogs) .
  • Light Sensitivity Tests: UV-Vis spectroscopy tracks photodegradation, requiring storage in amber vials .

Q. What computational methods support the design of novel derivatives with enhanced activity?

  • Molecular Docking: Predict interactions with mycobacterial targets (e.g., InhA enoyl reductase).
  • QSAR Modeling: Correlate descriptors like logP and polar surface area with MIC values.
  • DFT Calculations: Optimize disulfide bond geometry and redox potential for stability .

Notes for Methodological Rigor

  • Synthesis Reproducibility: Document catalyst purity and reaction time to mitigate batch variability.
  • Biological Assays: Include cytotoxicity controls (e.g., Vero cells) to differentiate antibacterial vs. host-cell effects.
  • Data Validation: Cross-reference spectral data with PubChem or NIST databases .

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